molecular formula C10H10O3 B2751962 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 13193-24-3

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B2751962
CAS No.: 13193-24-3
M. Wt: 178.187
InChI Key: QXZHLYGZXSVTGM-UHFFFAOYSA-N
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Description

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of indene, featuring a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene with carbon dioxide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: Formation of 2-hydroxy-2,3-dihydro-1H-indene-2-methanol.

    Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Similar structure with a chlorine substituent and a methyl ester group.

    1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the hydroxyl group but retains the indene and carboxylic acid moieties.

Uniqueness

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the indene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZHLYGZXSVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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